6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate
Description
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Properties
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO4/c23-18-11-17-16(14-7-3-1-4-8-14)12-21(24)26-19(17)13-20(18)27-22(25)15-9-5-2-6-10-15/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSYYGNNPNJDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate typically involves the condensation of 6-chloro-4-phenylcoumarin with cyclohexanecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl benzoate
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl propanoate
Uniqueness
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is unique due to the presence of the cyclohexanecarboxylate group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
